molecular formula C22H30N4OS B5344743 1'-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)-1,4'-bipiperidine-3-carboxamide

1'-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)-1,4'-bipiperidine-3-carboxamide

Numéro de catalogue B5344743
Poids moléculaire: 398.6 g/mol
Clé InChI: FWPBBWBKWMSJKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1'-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, autoimmune diseases, and other inflammatory disorders. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the signaling pathways that control cell growth and survival.

Mécanisme D'action

1'-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)-1,4'-bipiperidine-3-carboxamide works by selectively inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cells, which are a type of immune cell that plays a critical role in the development of lymphoma and other cancers. By blocking the activity of BTK, this compound can induce apoptosis (programmed cell death) in cancer cells and suppress the growth and survival of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of BTK activity, the induction of apoptosis in cancer cells, and the suppression of B-cell proliferation. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1'-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)-1,4'-bipiperidine-3-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, including high bioavailability and a long half-life, which make it suitable for oral administration. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to formulate for in vivo studies.

Orientations Futures

There are several potential future directions for the development of 1'-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)-1,4'-bipiperidine-3-carboxamide and other BTK inhibitors. One area of focus is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. Another area of interest is the identification of biomarkers that can predict response to BTK inhibitors, which could help to personalize treatment and improve outcomes for patients. Finally, there is ongoing research into the optimization of BTK inhibitors, including the development of more potent and selective compounds with improved pharmacokinetic properties.

Méthodes De Synthèse

The synthesis of 1'-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the coupling of pyridine and thienylmethyl groups to form the bipiperidine core, followed by the introduction of the carboxamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The overall yield of the synthesis process is around 20%.

Applications De Recherche Scientifique

1'-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound works by inhibiting the activity of specific enzymes, including Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that control cell growth and survival.

Propriétés

IUPAC Name

1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-N-(thiophen-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4OS/c27-22(24-14-19-7-12-28-17-19)20-4-2-9-26(16-20)21-5-10-25(11-6-21)15-18-3-1-8-23-13-18/h1,3,7-8,12-13,17,20-21H,2,4-6,9-11,14-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPBBWBKWMSJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C(=O)NCC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.